Tert-butyl benzenesulfonate

Catalog No.
S3620684
CAS No.
91950-41-3
M.F
C10H14O3S
M. Wt
214.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl benzenesulfonate

CAS Number

91950-41-3

Product Name

Tert-butyl benzenesulfonate

IUPAC Name

tert-butyl benzenesulfonate

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

InChI

InChI=1S/C10H14O3S/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

WDFTWKQHSSVVJK-UHFFFAOYSA-N

SMILES

CC(C)(C)OS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OS(=O)(=O)C1=CC=CC=C1

Tert-butyl benzenesulfonate is an organic compound characterized by the presence of a tert-butyl group attached to a benzenesulfonate moiety. Its molecular formula is C10H14O3SC_{10}H_{14}O_3S, and it is classified under benzenesulfonic acids and their derivatives. The compound is typically solid at room temperature and exhibits a variety of chemical properties that make it useful in organic synthesis and industrial applications.

, primarily due to its sulfonate group. Key reactions include:

  • Nucleophilic Substitution: It can act as a sulfonylating agent, facilitating the substitution of the sulfonate group with nucleophiles.
  • Sulfation Reactions: The compound can undergo sulfation, which is useful in the synthesis of sulfonic acid derivatives.
  • Formation of Sulfones: It can be converted into sulfones through oxidation processes.

These reactions highlight its versatility as a reagent in organic chemistry, particularly in the synthesis of more complex molecules .

Tert-butyl benzenesulfonate can be synthesized through various methods:

  • Direct Sulfonation: By reacting tert-butylbenzene with chlorosulfonic acid or sulfur trioxide, tert-butyl benzenesulfonate can be produced.
  • Reflux Method: A mixture of tert-butylbenzene and benzenesulfonyl chloride can be refluxed in an appropriate solvent, leading to the formation of the desired sulfonate.
  • Photo

Tert-butyl benzenesulfonate finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Chemical Reagent: Utilized in reactions requiring sulfonylating agents for functional group transformations.
  • Industrial Uses: Employed in producing surfactants and other specialty chemicals due to its surface-active properties.

Interaction studies involving tert-butyl benzenesulfonate primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its role as a sulfonating agent and its potential interactions with biological systems, although comprehensive data on specific interactions remain sparse.

Tert-butyl benzenesulfonate shares structural similarities with several other compounds within the category of benzenesulfonates. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tert-butyl benzenesulfonateC10H14O3SC_{10}H_{14}O_3SContains a tert-butyl group; versatile sulfonating agent
4-tert-Butylbenzenesulfonic AcidC10H14O3SC_{10}H_{14}O_3SAcidic form; used primarily in biochemical applications
Methyl benzenesulfonateC7H8O3SC_7H_8O_3SLacks bulky tert-butyl group; smaller size affects reactivity
Ethyl benzenesulfonateC8H10O3SC_8H_{10}O_3SSimilar structure but less sterically hindered than tert-butyl variant

Tert-butyl benzenesulfonate's unique steric hindrance from the tert-butyl group allows for specific reactivity patterns not present in simpler sulfonates, making it particularly valuable in synthetic organic chemistry .

XLogP3

2.2

Dates

Last modified: 04-14-2024

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